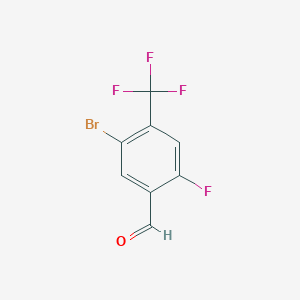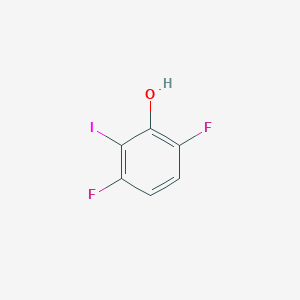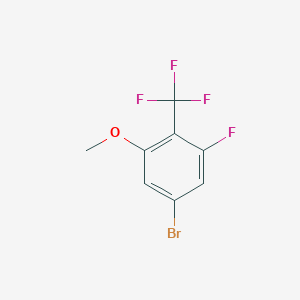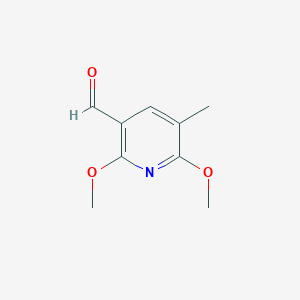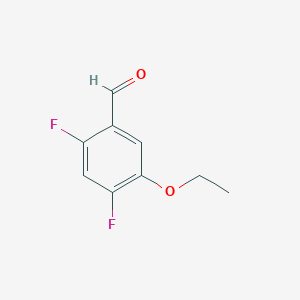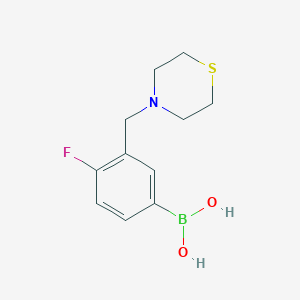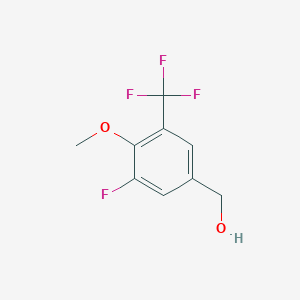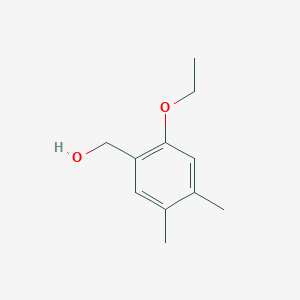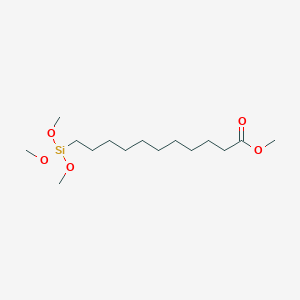
Methyl 11-(trimethoxysilyl)undecanoate
Übersicht
Beschreibung
Methyl 11-(trimethoxysilyl)undecanoate (MTU) is an organosilicon compound with a wide range of applications in the scientific research field. It is a colorless liquid with a molecular weight of 463.7 g/mol and a boiling point of 165°C. MTU is a widely used silylating agent in chemical synthesis and is also used in various biochemical and physiological experiments. It has been used in a variety of laboratory experiments, including those involving proteins, lipids, and nucleic acids.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and HIV Inhibitor Potential
- Application : Synthesis of Polymers with HIV Inhibitory Properties
- Details : Research demonstrates the synthesis of methyl 11-(N-acryloyl-N-alkylamino)undecanoates, which, when telomerized, can yield polymers potentially effective as HIV inhibitors. These polymers are synthesized with good biocompatibility and specific molecular weight control (Leydet et al., 1995).
- Application : Antioxidants and Corrosion Inhibitors
- Details : Methyl 11-(trimethoxysilyl)undecanoate derivatives have been synthesized and shown to act as antioxidants, protecting against oxidative damage in certain conditions. Additionally, these compounds have proven effective as corrosion inhibitors for metals, highlighting their potential for industrial applications (Takaoka et al., 1968).
- Application : Surfactant Behavior and Polymerization
- Details : Studies have explored the micellization and adsorption behaviors of sodium 11-(N-methyl acrylamido) undecanoate, a derivative of this compound. This research contributes to understanding the surfactant properties and potential for polymerization of these compounds (Gan et al., 1990).
- Application : Radiotracer Development for PET Imaging
- Details : this compound derivatives have been used in the synthesis of radiotracers like [11C]FMAU for Positron Emission Tomography (PET), aiding in medical diagnostics and research (Samuelsson & Långström, 2003).
- Application : Antimicrobial and Anti-Biofilm Agent
- Details : Novel betaines synthesized from this compound derivatives have shown effective antimicrobial and anti-biofilm activities against various pathogens, indicating potential use in medical and industrial fields (Yasa et al., 2017).
Eigenschaften
IUPAC Name |
methyl 11-trimethoxysilylundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O5Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-21(18-2,19-3)20-4/h5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBXXQXSAGJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217119 | |
| Record name | Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4236-53-7 | |
| Record name | Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4236-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




